4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenoxy group and a methoxy-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is further reacted with 4-methoxybenzylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: Known for its herbicidal properties.
Mecoprop-P: Another herbicide with a similar phenoxy structure.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H22ClNO3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C19H22ClNO3/c1-14-12-16(20)7-10-18(14)24-11-3-4-19(22)21-13-15-5-8-17(23-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,22) |
InChI Key |
DNZJRRFOZYFMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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